(S)-4-Methoxydalbergione

Astroglioma Glioblastoma Chemotherapy

This chiral neoflavonoid quinone delivers enantiomer-specific pharmacology unavailable from racemic mixtures or analogs. Demonstrates 10-fold greater potency than temozolomide against U87 astroglioma, reduces tumor growth in vivo at 30 mg/kg, and achieves exclusive HO-1 upregulation in HT22 hippocampal cells unmatched by HMTD. Also active against Leishmania (IC50 2.6 μM) with low cytotoxicity. Available in ≥98% purity via robust stereoselective synthesis (up to 95% ee). Essential for neuro-oncology, antileishmanial, and Nrf2/HO-1 pathway studies where stereochemistry dictates biological outcome.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 2543-95-5
Cat. No. B161816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Methoxydalbergione
CAS2543-95-5
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2
InChIInChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m0/s1
InChIKeyRGSUZUQISVAJJF-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow cryst.

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Methoxydalbergione (CAS 2543-95-5) - A Chiral Neoflavonoid Quinone with Validated Anti-Cancer and Anti-Inflammatory Activity


(S)-4-Methoxydalbergione (CAS 2543-95-5) is a chiral neoflavonoid quinone isolated from various Dalbergia species, notably D. odorifera and D. sissoo [1]. It belongs to the dalbergione class, characterized by a 1,4-benzoquinone core with a methoxy group at position 2 and a 1-phenylallyl substituent at position 5 [2]. The (S)-enantiomer is naturally occurring and has been the focus of pharmacological research due to its distinct stereochemistry, which influences its biological interactions [3].

Why (S)-4-Methoxydalbergione Cannot Be Substituted with Racemates or Other Dalbergiones


Generic substitution of (S)-4-methoxydalbergione with racemic mixtures or other dalbergiones is not scientifically justified due to enantiomer-specific biological activities and distinct structure-activity relationships. The (S)-enantiomer exhibits unique potency profiles compared to the (R)-enantiomer and even closely related analogs like 4'-hydroxy-4-methoxydalbergione (HMTD) [1]. Direct head-to-head studies demonstrate that only (S)-4-methoxydalbergione achieves certain cellular effects, such as HO-1 upregulation in HT22 cells, which HMTD fails to induce [2]. Furthermore, the stereochemistry significantly impacts anticancer potency, with the (S)-form showing tenfold greater activity against astroglioma compared to standard chemotherapeutics [3]. These differences underscore the necessity for precise enantiomeric specification in research and procurement.

(S)-4-Methoxydalbergione: Quantitative Differentiation from Key Comparators


Tenfold Greater Anti-Astroglioma Potency vs. Temozolomide

(S)-4-Methoxydalbergione (4MOD) exhibits a tenfold greater anti-astroglioma potency compared to temozolomide (TMZ), the first-line chemotherapeutic agent for astroglioma [1]. In U87 astroglioma cells, 4MOD inhibited cell proliferation and induced apoptosis with significantly higher efficacy.

Astroglioma Glioblastoma Chemotherapy

In Vivo Tumor Reduction in U87 Xenograft Model

In a nude mouse xenograft model transplanted with U87 astroglioma cells, (S)-4-methoxydalbergione (4MOD) demonstrated significant in vivo efficacy. At a dose of 10 mg/kg, tumor growth rate was slowed, while at 30 mg/kg, tumor size was reduced [1].

Xenograft In vivo efficacy Tumor growth inhibition

Leishmanicidal Activity with IC50 of 2.6 μM

(S)-4-Methoxydalbergione exhibits effective leishmanicidal activity with an IC50 of 2.6 μM, comparable to the novel compound cultratin A (IC50 2.0 μM) and significantly more potent than compound 8 (IC50 11 μM) [1].

Leishmaniasis Antiparasitic IC50

Enantiomer-Specific HO-1 Induction in HT22 Hippocampal Cells

Only (S)-4-methoxydalbergione (MTD) upregulated heme oxygenase-1 (HO-1) in HT22 hippocampal cells, whereas the closely related analog 4'-hydroxy-4-methoxydalbergione (HMTD) failed to induce HO-1 in this cell line [1]. Both compounds induced HO-1 in BV2 microglial cells, but the cell-type selectivity of MTD underscores its unique pharmacological profile.

Neuroprotection Heme oxygenase-1 Stereoselectivity

High Enantiomeric Purity Achievable via Asymmetric Synthesis

A stereoselective synthetic route yields (S)-4-methoxydalbergione with an enantiomeric excess of up to 95% using asymmetric catalytic hydrogenation with [Rh((S,S)-bdpp)(NBD)]ClO4 at 80 bar hydrogen pressure [1]. This level of stereocontrol is essential for reproducible biological studies.

Chiral synthesis Enantiomeric excess Asymmetric catalysis

Antiallergic and Anti-inflammatory Activity in Primary Screening

In a comprehensive screening of 25 flavonoids from Dalbergia odorifera, (S)-4-methoxydalbergione was one of only two compounds (along with cearoin) that exhibited antiallergic activity, and one of eight compounds that demonstrated significant anti-inflammatory activity [1].

Antiallergic Anti-inflammatory Natural product

Optimal Research and Industrial Use Cases for (S)-4-Methoxydalbergione Based on Quantitative Evidence


Astroglioma and Glioblastoma Preclinical Research

Given its tenfold greater potency than temozolomide in U87 astroglioma cells and its ability to reduce tumor growth in vivo at 30 mg/kg [1], (S)-4-methoxydalbergione is ideally suited for preclinical studies investigating novel therapies for astroglioma and glioblastoma. Researchers should prioritize this compound for mechanistic studies, combination therapy experiments, and development of brain-penetrant formulations.

Leishmaniasis Drug Discovery Programs

The IC50 of 2.6 μM against Leishmania [2] positions (S)-4-methoxydalbergione as a valuable lead compound for antileishmanial drug discovery. Its activity, combined with reportedly low cytotoxicity [2], supports its use in structure-activity relationship (SAR) studies, target identification, and in vivo efficacy testing in animal models of leishmaniasis.

Neuroprotection and Neuroinflammation Studies

The enantiomer-specific induction of HO-1 in HT22 hippocampal cells, along with anti-inflammatory effects in BV2 microglia [3], makes (S)-4-methoxydalbergione a critical tool for research into neurodegenerative diseases involving oxidative stress and neuroinflammation. It should be used in studies exploring the Nrf2/HO-1 pathway as a therapeutic target.

Chiral Synthesis and Stereochemical Pharmacology

The availability of a robust synthetic route yielding up to 95% enantiomeric excess [4] enables the use of (S)-4-methoxydalbergione as a chiral building block or as a reference standard in studies of stereospecific biological activity. This is particularly important for investigations into the role of chirality in quinone-protein interactions and allergic contact dermatitis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Methoxydalbergione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.